N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl ring substituted with a fluorine atom at the 4-position. The acetamide group connects these two aromatic rings, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 4-fluoroaniline as the starting materials.
Formation of Intermediate: The 4-fluoroaniline undergoes acetylation to form 4-fluoroacetanilide.
Coupling Reaction: The 5-chloropyridine is then coupled with the 4-fluoroacetanilide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the coupling reaction under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide: Similar structure but has a bromine atom instead of chlorine on the pyridine ring.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSSQIHTHCYXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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